molecular formula C8H12N2O B1327154 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1170169-27-3

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1327154
CAS No.: 1170169-27-3
M. Wt: 152.19 g/mol
InChI Key: AULIHUMPHCEXEU-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a butan-2-yl group attached to the nitrogen at position 1 and an aldehyde group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions, where the hydrogen atoms at specific positions are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.

Major Products Formed:

    Oxidation: 1-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(Butan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(Butan-2-yl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group, which can affect its reactivity and applications.

    1-(Butan-2-yl)-1H-pyrazole-5-carbaldehyde:

    1-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid: The oxidized form of the aldehyde, with different chemical behavior and applications.

Properties

IUPAC Name

1-butan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHUMPHCEXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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